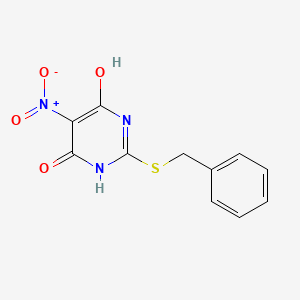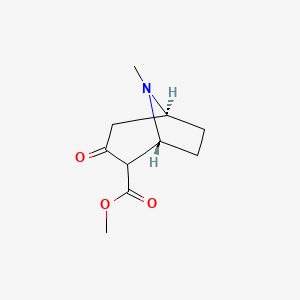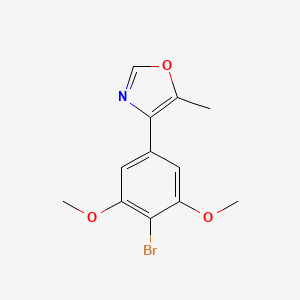
1-Acetoxy-3-methyl-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its clear, colorless to slightly yellow viscous liquid form . It is a derivative of butadiene, featuring an acetoxy group at the first carbon and a methyl group at the third carbon.
Méthodes De Préparation
1-Acetoxy-3-methyl-1,3-butadiene can be synthesized through several methods:
-
Synthetic Routes
Reaction of Crotonaldehyde with Acetic Anhydride: This method involves the reaction of crotonaldehyde with acetic anhydride in the presence of potassium or sodium acetate as a catalyst. The reaction mixture is refluxed, and the product is extracted and purified through distillation.
Acetoxylation of 1,3-Butadiene: This method involves the gas-phase acetoxylation of 1,3-butadiene in the presence of a palladium-potassium acetate (Pd-KOAc) catalyst.
-
Industrial Production Methods
Analyse Des Réactions Chimiques
1-Acetoxy-3-methyl-1,3-butadiene undergoes various chemical reactions, including:
-
Diels-Alder Reactions
With Ortho-Carbazolequinones: This reaction yields benzocarbazolequinone.
With Diethyl Ketovinylphosphonate: This reaction can occur with or without Lewis acid assistance.
With Methyl Acrylate: This reaction yields racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid.
-
Cycloaddition Reactions
-
Photocatalysis
Visible Light Photocatalysis: This reaction involves the use of visible light to catalyze the reaction.
Applications De Recherche Scientifique
1-Acetoxy-3-methyl-1,3-butadiene has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
The mechanism of action of 1-Acetoxy-3-methyl-1,3-butadiene involves its role as a diene in cycloaddition reactions. The compound participates in [4+2] cycloadditions, forming six-membered rings with dienophiles . These reactions are facilitated by the electronic properties of the acetoxy and methyl groups, which enhance the reactivity of the diene.
Comparaison Avec Des Composés Similaires
1-Acetoxy-3-methyl-1,3-butadiene can be compared with other similar compounds:
-
1-Methoxy-1,3-butadiene
-
1-(Trimethylsiloxy)-1,3-butadiene
-
Trans-1-Phenyl-1,3-butadiene
-
2-Methyl-1,3-butadiene (Isoprene)
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3-methylbuta-1,3-dienyl acetate |
InChI |
InChI=1S/C7H10O2/c1-6(2)4-5-9-7(3)8/h4-5H,1H2,2-3H3 |
Clé InChI |
KRROLIZNADPOLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=COC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3S)-3-methylpiperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8380633.png)









![N-(7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide](/img/structure/B8380726.png)
